(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and thiadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the 6-Methylpyridin-2-yl ether: This could be achieved by reacting 6-methylpyridin-2-ol with an appropriate halide under basic conditions.
Piperidine Introduction: The resulting ether could then be reacted with piperidine under nucleophilic substitution conditions.
Thiadiazole Formation: The thiadiazole ring might be synthesized separately through a cyclization reaction involving appropriate precursors.
Final Coupling: The final step would involve coupling the piperidine derivative with the thiadiazole derivative under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine, piperidine, or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of bases (e.g., NaOH) or acids (e.g., HCl) depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid derivative, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or nucleic acids, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-4-yl)methanone
Uniqueness
The uniqueness of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific combination of functional groups and ring systems, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-5-14-16(24-20-19-14)17(22)21-10-8-13(9-11-21)23-15-7-4-6-12(2)18-15/h4,6-7,13H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJFFPJGFDBVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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